1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime
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Overview
Description
1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime is a complex organic compound with the molecular formula C21H19N3O2 and a molecular weight of 345.39 g/mol . This compound is known for its unique structure, which includes a phenyl group, an ethanone moiety, and a pyridinyl oxime group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime typically involves multiple steps. One common synthetic route includes the reaction of 1-phenyl-1-ethanone with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with 6-chloro-2-pyridinecarboxaldehyde in the presence of a base to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may be crucial for its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime can be compared with similar compounds such as:
1-phenyl-1-ethanone oxime: Lacks the pyridinyl group, making it less versatile in certain reactions.
2-amino-1-phenylethanol: Contains an amino group instead of an oxime, leading to different reactivity and applications.
1-phenyl-1-ethanone: The parent compound without the oxime and pyridinyl groups, used in different synthetic applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(Z)-1-phenyl-N-[6-[(E)-1-phenylethylideneamino]oxypyridin-2-yl]oxyethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-16(18-10-5-3-6-11-18)23-25-20-14-9-15-21(22-20)26-24-17(2)19-12-7-4-8-13-19/h3-15H,1-2H3/b23-16-,24-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZIYMDZPVZBOV-JVBWRSBESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)ON=C(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC1=NC(=CC=C1)O/N=C(\C)/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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